molecular formula C12H13NO B12107711 Benzonitrile, 4-(1-oxopentyl)- CAS No. 30611-20-2

Benzonitrile, 4-(1-oxopentyl)-

Cat. No.: B12107711
CAS No.: 30611-20-2
M. Wt: 187.24 g/mol
InChI Key: SNDVNNGWNNDYHH-UHFFFAOYSA-N
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Description

Benzonitrile, 4-(1-oxopentyl)-, also known by its IUPAC name 4-(1-oxopentyl)benzonitrile, is an organic compound with the molecular formula C12H13NO. It is a derivative of benzonitrile, where the benzene ring is substituted with a 1-oxopentyl group at the para position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of benzonitrile, 4-(1-oxopentyl)- can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of benzonitrile with pentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions .

Industrial Production Methods

Industrial production of benzonitrile, 4-(1-oxopentyl)- often employs similar Friedel-Crafts acylation techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 4-(1-oxopentyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce primary amines .

Scientific Research Applications

Benzonitrile, 4-(1-oxopentyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of benzonitrile, 4-(1-oxopentyl)- involves its interaction with various molecular targets and pathways. The nitrile group can participate in hydrogen bonding and other interactions with biological molecules, influencing enzyme activity and receptor binding. Additionally, the 1-oxopentyl group can undergo metabolic transformations, leading to the formation of active metabolites .

Comparison with Similar Compounds

Similar Compounds

    Benzonitrile: The parent compound, lacking the 1-oxopentyl group.

    4-Methylbenzonitrile: Substituted with a methyl group instead of the 1-oxopentyl group.

    4-Ethylbenzonitrile: Substituted with an ethyl group.

Uniqueness

Benzonitrile, 4-(1-oxopentyl)- is unique due to the presence of the 1-oxopentyl group, which imparts distinct chemical and physical properties.

Properties

CAS No.

30611-20-2

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

4-pentanoylbenzonitrile

InChI

InChI=1S/C12H13NO/c1-2-3-4-12(14)11-7-5-10(9-13)6-8-11/h5-8H,2-4H2,1H3

InChI Key

SNDVNNGWNNDYHH-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)C1=CC=C(C=C1)C#N

Origin of Product

United States

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